3a-methyl-hexahydro-1H-furo[3,4-c]pyrrole hydrochloride
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Overview
Description
3a-methyl-hexahydro-1H-furo[3,4-c]pyrrole hydrochloride is a chemical compound with the molecular formula C7H13NO.ClH and a molecular weight of 163.65 g/mol . It is a hydrochloride salt form of a furo-pyrrole derivative, which is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3a-methyl-hexahydro-1H-furo[3,4-c]pyrrole hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. The specific synthetic route and reaction conditions can vary, but generally, it involves the use of organic solvents and catalysts to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3a-methyl-hexahydro-1H-furo[3,4-c]pyrrole hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and alkylating agents (e.g., methyl iodide). The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives .
Scientific Research Applications
3a-methyl-hexahydro-1H-furo[3,4-c]pyrrole hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 3a-methyl-hexahydro-1H-furo[3,4-c]pyrrole hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 3a-methyl-hexahydro-1H-furo[3,4-c]pyrrole hydrochloride include:
- 3a-methyl-hexahydro-1H-furo[3,4-c]pyrrole
- 3a-methyl-hexahydro-1H-furo[3,4-c]pyrrole acetate
- 3a-methyl-hexahydro-1H-furo[3,4-c]pyrrole sulfate
Uniqueness
What sets this compound apart from similar compounds is its specific hydrochloride salt form, which can influence its solubility, stability, and reactivity. This unique form can make it more suitable for certain applications, particularly in research and industrial settings .
Properties
IUPAC Name |
3a-methyl-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c1-7-4-8-2-6(7)3-9-5-7;/h6,8H,2-5H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBAJVRXHOWOAQS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CNCC1COC2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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